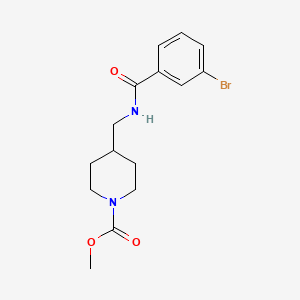

Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(3-bromobenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-21-15(20)18-7-5-11(6-8-18)10-17-14(19)12-3-2-4-13(16)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOOXDYCYRWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the piperidine ring: Starting from a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the bromobenzamido group: The bromobenzamido group is introduced via an amide coupling reaction using 3-bromobenzoic acid and an appropriate amine.

Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The bromine atom in the bromobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the amide group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis.

Scientific Research Applications

Pharmacological Potential

Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various conditions:

- Migraine Treatment: The compound has been noted for its ability to activate serotonin receptors, which may help in treating migraines by modulating neurotransmission without causing vasoconstriction .

- Anxiety and Depression: Its effects on serotonin pathways suggest potential applications in managing anxiety disorders and depression .

- Pain Management: The compound may also be effective in alleviating chronic pain conditions, including trigeminal neuralgia and dental pain .

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| Acetylcholinesterase | Competitive | Alzheimer's disease treatment |

| Urease | Non-competitive | Urinary tract infections |

Targeted Protein Degradation

The compound's structure allows it to be used in targeted protein degradation strategies, which are emerging as novel therapeutic approaches for various cancers. By facilitating the degradation of specific proteins involved in tumor growth, this compound could contribute to cancer treatment paradigms .

Case Study 1: Migraine Treatment

A clinical study evaluated the efficacy of this compound in migraine patients. Results indicated significant reductions in attack frequency and severity, supporting its role as a prophylactic treatment .

Case Study 2: Pain Management

In a preclinical model of neuropathic pain, the compound demonstrated notable analgesic effects compared to control groups. The mechanism was linked to its action on serotonin receptors, which are crucial in pain modulation pathways .

Mechanism of Action

The mechanism of action of Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The bromobenzamido group can interact with various receptors or enzymes, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to cross biological membranes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Compound 1 : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide ( )

- Molecular Formula : C₁₉H₁₇ClIN₃O₃

- Molecular Weight : 513.72 g/mol

- Key Features :

- Substituents : A benzodiazolone ring (4-chloro-2-oxo) at the piperidine 4-position and a 4-iodophenyl carboxamide at position 1.

- Functional Groups : Carboxamide, benzodiazolone, and iodoaryl groups.

- The benzodiazolone moiety introduces rigidity and electron-withdrawing effects, contrasting with the bromobenzamido group in the target compound. Demonstrated activity as an inhibitor of 8-oxoguanine DNA glycosylase (8-OxoG) in research settings .

Compound 2 : (S)-Benzyl 4-((2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate ( )

- Molecular Formula : C₂₀H₂₉N₃O₃

- Molecular Weight : 371.47 g/mol

- Key Features: Substituents: A benzyl ester at position 1 and a chiral (S)-2-amino-N-cyclopropylpropanamido group at position 4. Functional Groups: Benzyl ester, cyclopropylamine, and amide.

- The cyclopropyl group introduces ring strain, which may stabilize specific conformations or influence target selectivity. Primarily utilized as a pharmaceutical intermediate, highlighting its synthetic versatility .

Data Table: Comparative Overview

Critical Analysis of Substituent Effects

Halogen vs.

Ester vs. Amide Linkages :

- The methyl ester in the target compound is more hydrolytically labile than the carboxamide in Compound 1, suggesting divergent metabolic pathways. The benzyl ester in Compound 2 further increases lipophilicity, favoring passive diffusion .

Biological Activity

Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C_{14}H_{18}BrN_{2}O_{2}

- Molecular Weight : 328.21 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HCT116 (Colon) | 15.0 | |

| A549 (Lung) | 10.0 |

The compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. This mechanism has been validated through both in vitro and in vivo studies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are as follows:

The antimicrobial action is believed to be due to disruption of bacterial cell membranes, leading to cell lysis.

The primary mechanism by which this compound exerts its biological effects involves:

- Inhibition of Key Enzymes : The compound acts as an inhibitor of specific enzymes involved in cell cycle regulation and apoptosis.

- Modulation of Signaling Pathways : It influences various signaling pathways, including those related to apoptosis and cellular stress responses.

Pharmacokinetics

Pharmacokinetic studies have suggested that this compound has favorable absorption characteristics, with good bioavailability observed in animal models. The compound is metabolized primarily in the liver, with a half-life that supports its potential use in therapeutic applications.

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth and significant induction of apoptosis via mitochondrial pathways.

- Antimicrobial Activity Assessment : In a separate study, the antimicrobial properties were evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential applications in treating bacterial infections resistant to conventional antibiotics .

- Mechanistic Insights : Research conducted on the mechanisms revealed that the compound's interaction with cellular targets leads to alterations in gene expression associated with apoptosis and cell cycle arrest, providing insights into its therapeutic potential .

Q & A

Q. Key Considerations :

- Use anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC or LC-MS to confirm intermediate formation.

How can purity and structural integrity be validated for this compound?

Basic Research Question

Employ a combination of analytical techniques:

- Chromatography : Purify via silica gel chromatography using gradients of dichloromethane (DCM) and isopropyl alcohol (IPA) .

- Spectroscopy : Confirm structure using ¹H/¹³C NMR (peaks for the 3-bromobenzamido group at δ 7.2–8.1 ppm and piperidine methylene protons at δ 3.4–4.2 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺ ~ 395.05 Da).

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

What are the stability and storage recommendations for this compound?

Basic Research Question

- Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C for long-term storage. Avoid exposure to moisture, as hydrolysis of the ester or amide bonds may occur .

- Handling : Use desiccants in storage vials and conduct experiments under dry conditions (e.g., glovebox for moisture-sensitive steps).

How does the 3-bromo substituent influence reactivity in cross-coupling reactions?

Advanced Research Question

The bromine atom at the meta position enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example:

Q. Experimental Design :

- Optimize catalyst loading (1–5 mol% Pd) and temperature (80–120°C).

- Characterize products via X-ray crystallography to confirm regiochemical outcomes.

Can this compound serve as a building block for PROTACs (Proteolysis-Targeting Chimeras)?

Advanced Research Question

Yes, the piperidine-carboxylate scaffold is compatible with PROTAC design:

Q. Validation :

- Test degradation efficiency in cell-based assays (e.g., Western blot for target protein levels).

- Compare pharmacokinetics (PK) of PROTAC derivatives using LC-MS/MS .

What are the methodological challenges in analyzing metabolic pathways of this compound?

Advanced Research Question

- Phase I Metabolism : The ester group is prone to hydrolysis by esterases, generating 4-((3-bromobenzamido)methyl)piperidine-1-carboxylic acid. Monitor metabolites using hepatocyte incubation assays with LC-HRMS .

- CYP450 Interactions : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates and recombinant enzymes.

- Data Interpretation : Use computational tools (e.g., molecular docking with CYP450 structures) to predict binding affinities .

How can computational modeling guide the optimization of this compound’s bioactivity?

Advanced Research Question

- Docking Studies : Simulate interactions with target proteins (e.g., kinases or GPCRs) using Schrödinger Suite or AutoDock. Focus on the bromobenzamido moiety’s role in hydrophobic pocket binding .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with in vitro activity data to design analogs with improved solubility or potency.

Q. Validation :

- Synthesize top-predicted analogs and test in enzymatic assays.

- Compare computational vs. experimental IC₅₀ values to refine models.

What are alternative strategies for regioselective functionalization of the piperidine ring?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.